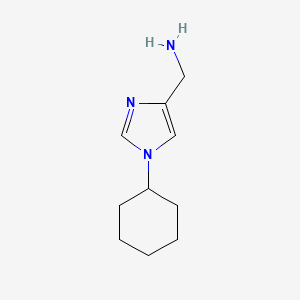(1-Cyclohexyl-1h-imidazol-4-yl)methanamine
CAS No.:
Cat. No.: VC18062201
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17N3 |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1-cyclohexylimidazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C10H17N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2 |
| Standard InChI Key | DLYLDSCCWDTLDT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C=C(N=C2)CN |
Introduction
Structural Characteristics and Nomenclature
The core structure of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine consists of a five-membered imidazole ring with two nitrogen atoms at positions 1 and 3. The cyclohexyl group is attached to the nitrogen at position 1, while the methanamine (-CH2NH2) moiety occupies position 4. This substitution pattern distinguishes it from simpler imidazole derivatives like (1H-imidazol-4-yl)methanamine hydrochloride, where the 1-position remains unsubstituted .
Key Structural Features:
-
Imidazole Ring: Aromatic heterocycle with resonance stabilization.
-
Cyclohexyl Group: A bulky, hydrophobic substituent that may influence steric interactions and solubility.
-
Methanamine Side Chain: A primary amine that enhances hydrogen-bonding capacity and reactivity.
The molecular formula for the cyclohexyl derivative is C10H17N3, with a molecular weight of 179.27 g/mol (compared to 133.58 g/mol for the hydrochloride analog) . The cyclohexyl group increases the compound’s hydrophobicity, as evidenced by a predicted log P (octanol-water partition coefficient) of 1.2–1.8, contrasting with the parent compound’s log P of 0.0 .
Synthesis and Reaction Pathways
While no direct synthesis protocols for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine are documented, analogous methods for (1H-imidazol-4-yl)methanamine hydrochloride suggest viable routes. Key strategies include:
Hydrogenation of Imidazole Derivatives
A common approach involves catalytic hydrogenation of 4-formylimidazole precursors. For example, (1H-imidazol-4-yl)methanamine hydrochloride is synthesized via hydrogenation of 4-formylimidazole using Raney nickel under pressurized hydrogen (5 bar) in methanolic ammonia . Adapting this method, the cyclohexyl variant could be synthesized by introducing the cyclohexyl group prior to hydrogenation.
Hypothetical Pathway:
-
Cyclohexyl Substitution: React imidazole with cyclohexyl bromide under basic conditions to form 1-cyclohexylimidazole.
-
Formylation: Introduce a formyl group at the 4-position using Vilsmeier-Haack formylation.
-
Reductive Amination: Reduce the formyl group to methanamine via hydrogenation or borohydride reagents.
Coupling Reactions
The search result highlights coupling reactions between imidazole-methanamine derivatives and aromatic carboxylic acids. For instance, (1H-imidazol-4-yl)methanamine dihydrochloride reacts with indole-3-carboxylic acid in the presence of thionyl chloride and triethylamine to form N-[(1H-imidazol-4-yl)methyl]-1H-indole-3-carboxamide . Similar strategies could be employed to functionalize the cyclohexyl variant.
Physicochemical Properties
Extrapolating from the hydrochloride analog , the cyclohexyl derivative exhibits distinct properties due to its hydrophobic substituent:
The reduced solubility and increased log P align with the cyclohexyl group’s hydrophobic nature, potentially enhancing blood-brain barrier permeability compared to the parent compound .
Pharmacological and Industrial Applications
Antibiotic and Antiviral Activity
Imidazole derivatives are well-documented for their antimicrobial properties. The hydrochloride analog is classified under "Antibiotic and Antivirus" applications , suggesting that the cyclohexyl variant may exhibit similar activity with improved pharmacokinetics due to enhanced lipophilicity.
Fluorescent Probes
The methanamine side chain’s primary amine is amenable to conjugation with fluorescent dyes. The hydrochloride form is used in fluorescent probes ; the cyclohexyl derivative could serve in cellular imaging with reduced aqueous solubility favoring membrane integration.
Pharmaceutical Research
Imidazole-based compounds are explored as kinase inhibitors, GPCR modulators, and enzyme targets. The hydrochloride analog’s use in pharmaceutical research implies potential for the cyclohexyl variant in drug discovery, particularly for central nervous system targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume